3-Fluoro-2,2-dimethylpropanal

Description

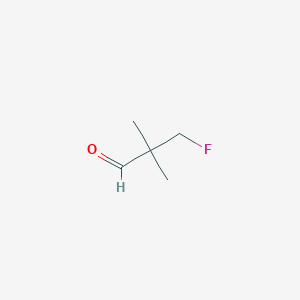

3-Fluoro-2,2-dimethylpropanal (CAS 120688-00-8) is a fluorinated aldehyde with the molecular formula C₅H₉FO and a molecular weight of 104.12 g/mol . Its structure features a fluorine atom at the third carbon and two methyl groups at the second carbon, adjacent to an aldehyde functional group. The compound is characterized by its SMILES: CC(C)(CF)C=O and InChIKey: HCOWLGWOVITZJB-UHFFFAOYSA-N . It exists as a colorless oil with a purity typically exceeding 96% and is used in organic synthesis as a versatile intermediate . Predicted collision cross-section (CCS) values for its adducts range from 118.3 Ų (M-H⁻) to 130.6 Ų (M+Na⁺), reflecting its molecular size and polarity .

Properties

IUPAC Name |

3-fluoro-2,2-dimethylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWLGWOVITZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylpropanal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure efficient fluorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced fluorinating agents and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: 3-Fluoro-2,2-dimethylpropanoic acid.

Reduction: 3-Fluoro-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Fluoro-2,2-dimethylpropanal serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations makes it an essential intermediate for creating more complex molecules. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of derivatives with diverse functional groups .

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving fluorinated substrates. The incorporation of fluorine into organic molecules can influence their biological activity and metabolic pathways, making them suitable for investigating drug metabolism and enzyme interactions .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials with unique properties. The fluorinated compounds often exhibit enhanced stability and reactivity compared to their non-fluorinated counterparts, making them valuable in various industrial applications .

Case Study 1: Enzyme-Catalyzed Reactions

Research has demonstrated that this compound can be used to investigate the specificity of certain enzymes towards fluorinated substrates. These studies provide insights into how modifications at the molecular level can affect enzyme activity and substrate affinity.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

The compound has been explored as an intermediate in the synthesis of novel pharmaceutical agents. Its unique properties allow for the development of drugs with improved efficacy and reduced side effects compared to traditional compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropanal involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound can undergo enzymatic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and cellular functions . The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-Fluoro-2,2-dimethylpropanal but differ in functional groups or substituents, leading to distinct physicochemical and reactive properties.

Table 1: Molecular and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | SMILES |

|---|---|---|---|---|---|

| This compound | C₅H₉FO | 104.12 | 120688-00-8 | Aldehyde, Fluorine | CC(C)(CF)C=O |

| 3-Hydroxy-2,2-dimethylpropanal | C₅H₁₀O₂ | 102.13 | 597-31-9 | Aldehyde, Hydroxyl | CC(C)(CO)C=O |

| 3-Fluoro-2,2-dimethylpropanoic acid | C₅H₉FO₂ | 120.12 | 64241-77-6 | Carboxylic Acid, Fluorine | CC(C)(CF)C(=O)OH |

| Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | C₆H₉F₃O₂ | 176.13 | Not provided | Ester, Trifluoromethyl | COC(=O)C(C(F)(F)F)(C)C |

| 3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride | C₅H₁₃ClFN | 141.61 | 2098000-22-5 | Amine, Fluorine, Hydrochloride | CC(C)(CF)CN.Cl |

Key Differences in Properties and Reactivity

(a) 3-Hydroxy-2,2-dimethylpropanal

- Functional Group : Replaces fluorine with a hydroxyl (-OH) group.

- Polarity and Solubility : The hydroxyl group enhances hydrogen bonding, increasing water solubility compared to the fluorinated analogue .

- Safety : Classified as hazardous (H302: harmful if swallowed; H315: skin irritation) .

(b) 3-Fluoro-2,2-dimethylpropanoic Acid

- Functional Group : Aldehyde oxidized to a carboxylic acid (-COOH).

- Acidity : The carboxylic acid group confers strong acidity (pKa ~2-3), making it reactive in esterification and salt formation .

- Applications: Potential use in pharmaceuticals or agrochemicals as a fluorinated building block.

(c) Methyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

- Fluorination : Three fluorine atoms increase electronegativity and lipophilicity.

- Reactivity : The ester group is less reactive than aldehydes, favoring stability in protic solvents .

(d) 3-Fluoro-2,2-dimethylpropan-1-amine Hydrochloride

Predicted Physicochemical Properties

Table 2: Collision Cross-Section (CCS) Comparison for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 105.07102 | 120.5 |

| [M+Na]⁺ | 127.05296 | 130.6 |

| [M-H]⁻ | 103.05646 | 118.3 |

The CCS values indicate moderate molecular size and polarity, consistent with its aldehyde and fluorinated structure.

Biological Activity

3-Fluoro-2,2-dimethylpropanal (CAS Number: 120688-00-8) is a fluorinated aldehyde that has garnered interest in various fields of chemical research due to its unique structural properties and biological activities. This compound features a fluorine atom, which imparts distinctive characteristics that can influence its reactivity and interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 104.12 g/mol

- Appearance : Colorless oil

- SMILES Notation : O=CC(C)(C)CF

The presence of the fluorine atom in its structure is significant as it can affect the biological activity of the compound, making it an attractive candidate for various applications in medicinal chemistry and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioactivity compared to their non-fluorinated counterparts.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The fluorine atom can mimic hydroxyl groups in enzyme-substrate interactions, potentially leading to irreversible binding and inhibition .

- Receptor Modulation : The compound may also interact with various receptors, modulating their activity. For instance, it has been noted to influence pathways related to mTORC1 activation, which is crucial in cellular growth and metabolism .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study published in the Journal of the American Chemical Society highlighted the compound's potential as a substrate for certain enzymes, showcasing its ability to undergo SN2 reactions effectively . This reaction mechanism is essential for understanding how the compound might behave in biological systems.

- Impact on Cellular Pathways : Research indicated that this compound could enhance mTORC1 signaling pathways, suggesting potential applications in treating metabolic disorders or enhancing cell growth under specific conditions .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibitor; receptor modulator | SN2 reaction; mTORC1 pathway activation |

| Non-fluorinated analog | Lower enzyme affinity | Standard substrate interactions |

| Other fluorinated aldehydes | Variable; often higher activity | Similar mechanisms due to fluorine presence |

Q & A

What are the recommended methods for synthesizing 3-Fluoro-2,2-dimethylpropanal in laboratory settings?

Level: Basic

Methodological Answer:

The synthesis of this compound can be approached via fluorination of pre-existing aldehyde precursors or through modified aldol condensation. For fluorinated aldehydes, a common strategy involves nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For instance, starting with 3-hydroxy-2,2-dimethylpropanal (a structurally similar compound, CAS 597-31-9), fluorination under controlled anhydrous conditions could yield the target molecule . Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize side reactions, such as over-fluorination or decomposition. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

How should researchers handle and store this compound to ensure safety?

Level: Basic

Methodological Answer:

this compound requires stringent safety protocols due to its potential acute toxicity (oral, dermal) and respiratory irritation hazards, as inferred from structurally related aldehydes . Key measures include:

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact and inhalation of vapors.

- Storage: Seal containers under inert gas (argon/nitrogen) in a cool (<20°C), dry, and ventilated area. Compatible materials for storage include glass or fluoropolymer-lined containers to prevent degradation .

- Waste Disposal: Treat as hazardous organic waste; incineration with scrubbing systems is advised to prevent release of toxic byproducts like HF .

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

A combination of NMR (¹H, ¹³C, ¹⁹F) , IR spectroscopy , and GC-MS is recommended:

- ¹⁹F NMR : Critical for confirming fluorine substitution and assessing electronic environments. Chemical shifts typically range between -180 to -220 ppm for aliphatic fluorides .

- IR : Detect characteristic aldehyde C=O stretching (~1700–1725 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

- GC-MS : Validate purity and molecular weight (expected m/z ~120–122 for [M]+·). Calibrate with fluorinated standards to account for retention time shifts .

How does the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing effect of the fluorine atom increases the electrophilicity of the aldehyde carbonyl group, enhancing its reactivity toward nucleophiles like Grignard reagents or hydrides. However, steric hindrance from the 2,2-dimethyl groups may retard bulky nucleophiles. Comparative studies with non-fluorinated analogs (e.g., 3-hydroxy-2,2-dimethylpropanal) show faster reaction kinetics in fluorinated derivatives but reduced yields in sterically demanding reactions . Kinetic isotopic effect (KIE) experiments and DFT calculations can further elucidate substituent effects on transition states .

What are the challenges in achieving high enantiomeric purity when synthesizing fluorinated aldehydes like this compound?

Level: Advanced

Methodological Answer:

Fluorinated aldehydes are prone to racemization due to the lability of the α-proton and the polarizable C-F bond. Strategies to mitigate this include:

- Low-Temperature Synthesis : Conduct reactions below -20°C to slow racemization .

- Chiral Auxiliaries : Use Evans-type oxazolidinones to temporarily stabilize the aldehyde during asymmetric synthesis .

- Dynamic Kinetic Resolution (DKR) : Employ bifunctional catalysts (e.g., organocatalysts with H-bond donors) to favor enantioselective pathways . Post-synthesis analysis via chiral HPLC or polarimetry is essential to verify enantiomeric excess (ee) .

How can conflicting data regarding the stability of fluorinated aldehydes under different pH conditions be resolved?

Level: Advanced

Methodological Answer:

Contradictory stability data often arise from variations in experimental conditions (e.g., solvent, temperature). To resolve discrepancies:

- Controlled Stability Assays : Perform parallel studies in buffered solutions (pH 1–14) at 25°C, monitoring degradation via UV-Vis or LC-MS. For this compound, expect instability in basic conditions due to aldol self-condensation .

- Computational Modeling : Use software like Gaussian or ORCA to predict hydrolysis pathways and identify pH-sensitive intermediates .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-hydroxy-2,2-dimethylpropanal) to isolate fluorine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.